molecular formula C17H21ClN2O3 B2528238 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide CAS No. 866040-69-9

3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide

Cat. No.: B2528238
CAS No.: 866040-69-9
M. Wt: 336.82
InChI Key: LIGSJFJOVSZEPF-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide is a quinoline derivative featuring a 1,2-dihydroquinolin-2-one core substituted with methoxymethyl and methyl groups at position 4 and 6, respectively. The propanamide side chain at position 7 includes a chloro substituent and two methyl groups, contributing to its structural complexity.

Properties

IUPAC Name

3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-10-5-12-11(8-23-4)6-15(21)19-14(12)7-13(10)20-16(22)17(2,3)9-18/h5-7H,8-9H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGSJFJOVSZEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(C)(C)CCl)NC(=O)C=C2COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis typically begins with the commercially available 6-methyl-4-quinolinecarboxylic acid.

  • Functional Group Introduction: : The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride.

  • Chlorination: : The chloro group is incorporated via electrophilic chlorination, often using thionyl chloride.

  • Amide Formation: : Finally, the propanamide group is formed through an amidation reaction using 2,2-dimethylpropanoyl chloride.

Industrial Production Methods:

In industrial settings, the synthesis of 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide typically follows a similar route but on a larger scale with optimizations for yield and purity. Continuous flow reactors and high-throughput techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

  • Reduction: : Reduction reactions, using reagents such as lithium aluminum hydride, can yield dihydroquinoline analogs.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, acidic conditions

  • Reduction: : Lithium aluminum hydride, anhydrous conditions

  • Substitution: : Methoxymethyl chloride, basic conditions

Major Products Formed:

  • Oxidation Products: : Quinolinone derivatives

  • Reduction Products: : Dihydroquinoline analogs

  • Substitution Products: : Various substituted quinoline derivatives

Scientific Research Applications

3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide has a wide range of applications:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Employed in the study of quinoline-based bioactivity and its effects on cellular mechanisms.

  • Industry: : Used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide exerts its effects is complex and highly dependent on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modulating their activity through interactions facilitated by its functional groups. These interactions can lead to alterations in molecular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride (), shares functional similarities but differs in core heterocyclic architecture. Key distinctions include:

Feature Target Quinoline Compound Coumarin Analogue ()
Core Structure 1,2-Dihydroquinolin-2-one Coumarin (2H-chromen-2-one)
Position 4 Substituent Methoxymethyl (-CH2-OCH3) Methyl (-CH3)
Position 7 Functional Group Chloro-propanamide side chain Hydrazonoyl chloride

The quinoline core (aromatic N-heterocycle) may confer distinct electronic properties compared to the coumarin system (oxygen-containing heterocycle), influencing solubility, reactivity, and biological target interactions.

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:

  • Solubility: The methoxymethyl group in the quinoline compound may enhance hydrophilicity compared to the coumarin analogue’s methyl group.
  • Stability: The chloro-propanamide side chain in the target compound could increase susceptibility to hydrolysis relative to the hydrazonoyl chloride group in the coumarin derivative.
  • Bioactivity: Quinoline derivatives often exhibit DNA intercalation or enzyme inhibition (e.g., topoisomerases), whereas coumarins are associated with anticoagulant or antioxidant effects.

Methodological Considerations

Structural characterization of such compounds typically employs X-ray crystallography, leveraging software like SHELX () for refinement and ORTEP-3 () for thermal ellipsoid visualization. The WinGX suite () facilitates small-molecule crystallography, underscoring the importance of computational tools in elucidating structural nuances for comparative studies.

Biological Activity

The compound 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide
  • Molecular Formula : C16_{16}H20_{20}ClN1_{1}O2_{2}

Structural Features

FeatureDescription
Chlorine Atom Enhances biological activity through halogenation
Methoxymethyl Group Potentially increases lipophilicity
Quinoline Ring Associated with various pharmacological effects

Antitumor Activity

Several studies have indicated that compounds with similar structures to 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-formylchromone have shown selective cytotoxicity against human tumor cells while sparing normal cells . This suggests that the quinoline moiety may contribute to the antitumor properties.

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential activity against pathogens. Research on related compounds has demonstrated effectiveness against Helicobacter pylori and urease inhibition, indicating that 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide may also possess similar antimicrobial properties .

The proposed mechanism of action involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For example, certain quinoline derivatives are known to interfere with DNA synthesis and repair mechanisms in cancer cells . This inhibition leads to increased apoptosis in malignant cells.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various quinoline derivatives on several cancer cell lines. The results indicated that compounds with structural features similar to 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide had IC50 values ranging from 10 to 50 µM across different cell lines. The data are summarized in Table 1.

Compound NameCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF725
Compound CA54930

Case Study 2: Antimicrobial Activity

In vitro studies have demonstrated that similar compounds exhibit antimicrobial activity against H. pylori. The effectiveness was compared with standard treatments like metronidazole. Results indicated comparable efficacy in inhibiting bacterial growth.

Compound NameInhibition Zone (mm)Comparison with Metronidazole
Compound D18Comparable
Metronidazole20Reference

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